
Bietamiverine
Übersicht
Beschreibung
Bietamiverin ist eine biochemische Verbindung, die für ihre spasmolytischen Eigenschaften bekannt ist, ähnlich denen von Papaverin . Es wird hauptsächlich in der Veterinärmedizin eingesetzt und hat die Summenformel C19H30N2O2 mit einem Molekulargewicht von 318,46 g/mol . Die Verbindung ist auch unter verschiedenen Synonymen bekannt, darunter Bietamiverinmonohydrochlorid, Bietamiverinhydrochlorid, Dietamiverin, Novosaprol, Paparid und Spasmaparid .
Herstellungsmethoden
Bietamiverin kann durch verschiedene chemische Verfahren synthetisiert werden. Eine übliche Methode beinhaltet die Veresterung von α-Phenyl-1-Piperidin-essigsäure mit 2-(Diethylamino)ethylalkohol . Die Reaktion erfordert typischerweise einen sauren Katalysator und wird unter Rückflussbedingungen durchgeführt. Industrielle Produktionsmethoden können ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren .
Vorbereitungsmethoden
Bietamiverine can be synthesized through various chemical routes. One common method involves the esterification of α-phenyl-1-piperidineacetic acid with 2-(diethylamino)ethyl alcohol . The reaction typically requires an acid catalyst and is carried out under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Bietamiverin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Bietamiverin kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden, abhängig von den verwendeten Reagenzien und Bedingungen.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Derivate zu bilden.
Substitution: Bietamiverin kann Substitutionsreaktionen eingehen, insbesondere am Piperidinring, um verschiedene substituierte Derivate zu bilden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Bietamiverine is known for its ability to alleviate muscle spasms, particularly in the gastrointestinal tract. It functions as a selective antagonist of muscarinic acetylcholine receptors, which are pivotal in mediating smooth muscle contraction. This mechanism makes this compound effective in treating conditions such as:
- Irritable Bowel Syndrome (IBS) : this compound has been shown to reduce abdominal pain and discomfort associated with IBS by relaxing intestinal muscles.
- Urinary Tract Disorders : Its anticholinergic effects help manage symptoms of overactive bladder by decreasing involuntary contractions of the bladder muscle.
Gastrointestinal Disorders
A clinical study evaluated the effectiveness of this compound in patients suffering from IBS. The results indicated a significant reduction in symptoms compared to a placebo group. Patients reported improved quality of life and reduced frequency of abdominal pain .
Urinary Incontinence
In another study focusing on urinary tract disorders, this compound demonstrated efficacy in reducing episodes of urgency and frequency in patients with overactive bladder syndrome. The study highlighted a marked improvement in patient-reported outcomes after 12 weeks of treatment .
Comparative Analysis with Other Antispasmodics
To understand this compound's positioning among other antispasmodics, a comparative analysis was conducted:
Compound | Mechanism of Action | Uses | Side Effects |
---|---|---|---|
This compound | Muscarinic antagonist | IBS, urinary disorders | Dry mouth, dizziness |
Dipiproverine | Anticholinergic | Gastrointestinal spasms | Constipation, blurred vision |
Hyoscine Butylbromide | Antimuscarinic | Abdominal pain relief | Nausea, headache |
Future Research Directions
Future studies are encouraged to explore the following areas:
- Long-term Efficacy : Investigating the long-term effects and safety profile of this compound in chronic conditions.
- Combination Therapies : Assessing the potential benefits of combining this compound with other therapeutic agents for enhanced efficacy.
- Mechanistic Studies : Further elucidation of its molecular mechanisms could provide insights into optimizing its use in clinical settings.
Wirkmechanismus
Bietamiverine exerts its effects by acting on muscarinic acetylcholine receptors, specifically the M1, M2, and M3 subtypes . It has been shown to have a high affinity for these receptors, with Ki values of 6.57, 5.99, and 6.73, respectively . By binding to these receptors, this compound inhibits the contraction of smooth muscle tissues, leading to its spasmolytic effects .
Vergleich Mit ähnlichen Verbindungen
Bietamiverin ähnelt anderen spasmolytischen Wirkstoffen wie Papaverin und seinen Derivaten. Es hat jedoch einzigartige Eigenschaften, die es von diesen unterscheiden:
Biologische Aktivität
Bietamiverine is a compound primarily recognized for its antispasmodic and anticholinergic properties. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
This compound, chemically known as (R)-(-)-phenylpiperidin-1-yl-acetic acid, is synthesized from (R)-(-)-α-phenylglycine. The synthesis process involves several steps that ensure the production of enantiopure forms, which are crucial for achieving the desired pharmacological effects. The synthesis is typically performed under controlled conditions to prevent racemization, ensuring high enantiomeric purity .
Biological Activity Profiles
1. Antispasmodic Activity:
this compound exhibits significant antispasmodic effects, making it useful in treating various gastrointestinal disorders. Studies have shown that it effectively reduces muscle contractions in the gastrointestinal tract, providing relief from spastic conditions .
2. Anticholinergic Properties:
As an anticholinergic agent, this compound works by blocking the action of acetylcholine in the nervous system. This mechanism is particularly beneficial in conditions characterized by excessive cholinergic activity, such as irritable bowel syndrome (IBS) and certain bladder disorders .
Study 1: Efficacy in Gastrointestinal Disorders
A clinical trial involving patients with IBS demonstrated that this compound significantly reduced abdominal pain and discomfort compared to a placebo group. The study reported a 30% improvement in symptoms among those treated with this compound over a 12-week period .
Study 2: Comparison with Other Antispasmodics
In a comparative study against other antispasmodics, this compound showed superior efficacy in reducing gastrointestinal motility. The results indicated that patients receiving this compound experienced fewer side effects and better overall satisfaction with treatment outcomes .
Data Tables
Study | Condition | Treatment | Outcome |
---|---|---|---|
Study 1 | Irritable Bowel Syndrome | This compound | 30% symptom improvement |
Study 2 | Gastrointestinal Motility | This compound vs. Others | Superior efficacy, fewer side effects |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and peak plasma concentrations occurring within 1-2 hours post-administration. It has a half-life of approximately 6 hours, allowing for flexible dosing schedules in clinical settings .
Eigenschaften
CAS-Nummer |
479-81-2 |
---|---|
Molekularformel |
C19H30N2O2 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 2-phenyl-2-piperidin-1-ylacetate |
InChI |
InChI=1S/C19H30N2O2/c1-3-20(4-2)15-16-23-19(22)18(17-11-7-5-8-12-17)21-13-9-6-10-14-21/h5,7-8,11-12,18H,3-4,6,9-10,13-16H2,1-2H3 |
InChI-Schlüssel |
JGTJANXYSNVLMQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2 |
Kanonische SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2 |
Aussehen |
Solid powder |
Key on ui other cas no. |
479-81-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
1477-10-7 (mono-hydrochloride) 2691-46-5 (dihydrochloride) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
alpha-phenyl-1-piperidineacetic acid-2-diethylaminoethyl ester bietamiverine bietamiverine monohydrochloride Spasmaparid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.